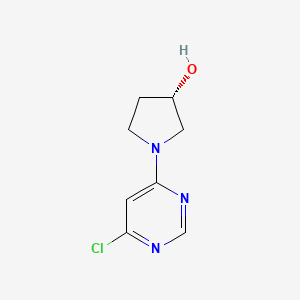

(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3S)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGMLJYQCXYCRF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735009 | |

| Record name | (3S)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314354-92-1 | |

| Record name | (3S)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol (CAS 1314354-92-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol, a key chiral building block in contemporary medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's essential properties, synthesis, and analytical characterization, offering field-proven insights to support its effective utilization in research and development.

Introduction: A Pivotal Intermediate in Antiviral Drug Discovery

This compound has emerged as a critical intermediate in the synthesis of novel therapeutic agents, most notably in the development of direct-acting antivirals for the treatment of Hepatitis C Virus (HCV)[1][2]. The molecule's distinct architecture, featuring a chiral pyrrolidinol moiety attached to a reactive chloropyrimidine ring, provides a versatile scaffold for the construction of complex molecular entities that can effectively target viral replication machinery[1][2]. The specific (S)-stereochemistry at the 3-position of the pyrrolidinol ring is often crucial for achieving the desired biological activity and selectivity in the final drug substance.

This guide will provide a detailed exploration of the compound's properties and the practical aspects of its synthesis and characterization, empowering researchers to confidently incorporate this valuable building block into their synthetic strategies.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| CAS Number | 1314354-92-1 | [3] |

| Molecular Formula | C₈H₁₀ClN₃O | [3] |

| Molecular Weight | 199.64 g/mol | [3] |

| Appearance | White to off-white solid (typical) | Inferred from synthesis |

| Melting Point | Not explicitly reported in literature | - |

| Boiling Point | Not reported | [3] |

| Solubility | Soluble in methanol and methylene chloride. | Inferred from synthesis |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. The following protocol is a detailed, step-by-step methodology adapted from established patent literature.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the nucleophilic substitution reaction between 4,6-dichloropyrimidine and (S)-pyrrolidin-3-ol.

Materials:

-

(S)-Pyrrolidin-3-ol

-

4,6-Dichloropyrimidine

-

Triethylamine (Et₃N)

-

Methylene chloride (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: To a solution of (S)-pyrrolidin-3-ol (1.0 equivalent) in methylene chloride (10 volumes) at 0 °C, add triethylamine (1.5 equivalents).

-

Addition of Electrophile: Add a solution of 4,6-dichloropyrimidine (1.0 equivalent) in methylene chloride (5 volumes) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Extraction and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a residue.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in methylene chloride (e.g., 0-10%) to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction without competing with the pyrrolidinol nucleophile.

-

Performing the initial addition at 0 °C helps to control the exothermicity of the reaction and minimize the formation of undesired side products.

-

Aqueous work-up and brine wash are essential to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

Silica gel chromatography is a standard and effective method for purifying polar organic compounds like the target molecule, separating it from starting materials and byproducts.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.25 (s, 1H)

-

δ 6.75 (s, 1H)

-

δ 5.05 (d, J = 3.6 Hz, 1H)

-

δ 4.35 (m, 1H)

-

δ 3.80-3.60 (m, 2H)

-

δ 3.55-3.40 (m, 2H)

-

δ 2.05-1.90 (m, 2H)

Mass Spectrometry

Electrospray Ionization-Mass Spectrometry (ESI-MS):

-

m/z: 200.1 [M+H]⁺

This result corresponds to the protonated molecule of this compound, confirming its molecular weight.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the following precautions should be taken based on the known reactivity of similar compounds[4][5][6][7]:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes[6].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its successful application in drug discovery programs, particularly in the development of HCV inhibitors, underscores its significance. This guide has provided a detailed overview of its properties, a practical and well-rationalized synthetic protocol, and key analytical data to aid researchers in its effective utilization. Adherence to the described synthetic and safety protocols will enable the consistent and safe production of this important chemical intermediate.

References

-

PubChem. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/1-(6-chloropyridin-3-yl_methyl-N-nitroimidazolidin-2-imine]([Link]

-

MySkinRecipes. (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol. Available from: [Link]

-

MOLBASE. (R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol. Available from: [Link]

-

PubChem. 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. Available from: [Link]

-

ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Available from: [Link]

- Google Patents. WO2002000628A2 - Synthesis of chlorinated pyrimidines.

-

Lead Sciences. 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol. Available from: [Link]

- Google Patents. EP1301489B1 - Synthesis of chlorinated pyrimidines.

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]

-

PubChem. (3S)-pyrrolidin-3-ol. Available from: [Link]

-

ResearchGate. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

-

MySkinRecipes. (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol. Available from: [Link]

Sources

- 1. (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol [myskinrecipes.com]

- 2. (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol [myskinrecipes.com]

- 3. arctomsci.com [arctomsci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol: A Key Intermediate in Modern Drug Discovery

Abstract

(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a reactive chloropyrimidine moiety and a stereodefined pyrrolidinol group, establishes it as a critical building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery.

Chemical Identity and Structure

The fundamental identity of a molecule is defined by its structure and nomenclature.

IUPAC Name

The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (3S)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol .

Chemical Structure

The molecule consists of a pyrimidine ring substituted with a chlorine atom at the 6-position. The 4-position of this ring is attached to the nitrogen atom of a pyrrolidine ring. The pyrrolidine ring itself contains a hydroxyl (-OH) group at the 3-position with a defined (S)-stereochemistry.

Caption: 2D Chemical structure of this compound.

Key Identifiers

For precise identification and database retrieval, the following identifiers are crucial.

| Identifier | Value |

| CAS Number | 1264038-82-5[1][2] |

| Molecular Formula | C₈H₁₀ClN₃O |

| Molecular Weight | 199.64 g/mol [1] |

| PubChem CID | 57521743 |

Synthesis and Mechanism

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of the chlorine atom.

Synthetic Workflow

The most common and industrially scalable synthesis involves the direct coupling of two commercially available starting materials: 4,6-dichloropyrimidine and (S)-3-hydroxypyrrolidine.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Step 1: Reagent Preparation: In a nitrogen-flushed reactor, dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF, 5-10 volumes).

-

Step 2: Addition of Base: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq), to the solution. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing with the primary nucleophile.

-

Step 3: Nucleophilic Addition: Add (S)-3-hydroxypyrrolidine (1.1 eq) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

-

Step 4: Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Step 5: Aqueous Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and the ammonium salt byproduct.

-

Step 6: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a solid.

Trustworthiness Note: The identity and purity of the final product must be rigorously confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The enantiomeric excess should be verified using chiral HPLC to ensure the stereochemical integrity is maintained throughout the synthesis.

Applications in Drug Discovery and Development

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs.[3][4][5] The title compound leverages this privileged structure, combining it with a reactive pyrimidine "handle." The chlorine atom at the 6-position serves as an excellent leaving group for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic substitutions. This allows for the late-stage diversification of molecular scaffolds, a highly valuable strategy in modern drug discovery.[6]

Role as a Key Intermediate

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active agents.[1] Its specific stereochemistry and functional groups are designed to fit into the binding pockets of various biological targets.

-

Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The pyrrolidinol portion can be directed towards the solvent-exposed region of the ATP-binding site, allowing for modifications that enhance potency and selectivity.

-

Antiviral Agents: It is used as a key intermediate in the synthesis of potent antiviral agents, particularly NS5A inhibitors for the treatment of Hepatitis C Virus (HCV).[1] The chiral center plays a critical role in the biological activity of the final drug compound.[1]

-

Cognitive Disorders: Derivatives containing the pyrimidinyl-pyrrolidine scaffold have been investigated as selective inhibitors of phosphodiesterase 9A (PDE9A) for potential use in treating cognitive disorders like Alzheimer's disease.[7]

Caption: Logical relationship between the compound's features and its applications.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Statements: Based on analogous compounds, it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

This compound is more than a simple chemical; it is a testament to rational design in medicinal chemistry. Its strategic combination of a chiral pyrrolidinol and a reactive chloropyrimidine moiety provides a versatile and powerful platform for the synthesis of next-generation therapeutics. Understanding its properties, synthesis, and reactive potential is essential for scientists and researchers aiming to innovate in the challenging landscape of drug discovery.

References

-

MySkinRecipes. (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol. Available from: [Link]

-

PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. Available from: [Link]

-

Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(14), 6575-84. Available from: [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 5035. Available from: [Link]

-

MOLBASE. (R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol. Available from: [Link]

-

Lead Sciences. 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol. Available from: [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

-

Sciforum. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

ACS Publications. Compounds in the Pyrrolo[3,4-d]pyrimidine Series. Syntheses Based on 2,3-Dioxopyrrolidines. Available from: [Link]

-

NIH National Library of Medicine. A deconstruction–reconstruction strategy for pyrimidine diversification. Available from: [Link]

-

PubChem. N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide. Available from: [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

-

NIH National Library of Medicine. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]

-

ResearchGate. SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Available from: [Link]

-

YouTube. Pyrimidine Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

Sources

- 1. (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 945896-22-0|1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-amine|BLD Pharm [bldpharm.com]

The Emergence of Chloropyrimidinyl Pyrrolidinol Compounds: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the chloropyrimidine scaffold and the pyrrolidinol moiety has given rise to a promising class of bioactive molecules with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the biological activities of chloropyrimidinyl pyrrolidinol compounds, with a primary focus on their roles as kinase inhibitors and anticancer agents. By dissecting their mechanism of action, structure-activity relationships, and key experimental validation protocols, this guide aims to equip researchers and drug development professionals with the foundational knowledge to navigate and innovate within this exciting area of medicinal chemistry.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel chemical entities with enhanced potency and selectivity. The chloropyrimidine and pyrrolidinol scaffolds each represent "privileged structures," consistently appearing in a multitude of biologically active compounds.

The pyrimidine nucleus, a fundamental component of nucleic acids, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inclusion of a chlorine atom on the pyrimidine ring often serves as a crucial handle for synthetic elaboration and can significantly modulate the compound's interaction with its biological target.[3]

The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional scaffold that can effectively probe the binding pockets of proteins.[4] The incorporation of a hydroxyl group to form a pyrrolidinol introduces a key hydrogen bonding donor and acceptor, further enhancing the potential for specific and high-affinity interactions with biological targets.

The amalgamation of these two scaffolds into chloropyrimidinyl pyrrolidinol compounds creates a unique chemical space with the potential to target a diverse array of biomolecules, most notably protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.

Mechanism of Action: Targeting Key Signaling Cascades

A predominant mechanism through which chloropyrimidinyl pyrrolidinol compounds exert their biological effects is the inhibition of protein kinases. Many of these compounds function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.

Inhibition of the PI3K/AKT/mTOR Pathway

A significant number of chloropyrimidinyl pyrrolidinol analogues have demonstrated potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

For instance, a novel series of pyrrolidinyl pyrido pyrimidinone derivatives has been designed and synthesized as potent dual inhibitors of PI3Kα and mTOR.[4] These compounds leverage the structural features of both the pyrimidine and pyrrolidine moieties to achieve high affinity for the ATP-binding sites of these kinases. The inhibition of this pathway leads to the downstream suppression of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.[5]

Below is a diagram illustrating the central role of the PI3K/AKT/mTOR pathway and the points of inhibition by chloropyrimidinyl pyrrolidinol compounds.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by chloropyrimidinyl pyrrolidinol compounds.

Broader Kinase Inhibition Profile

Beyond the PI3K/AKT/mTOR axis, derivatives of the chloropyrimidinyl pyrrolidinol scaffold have shown activity against a range of other kinases. For example, pyrrolo[2,3-d]pyrimidine derivatives, which share a similar core structure, have been identified as multi-targeted kinase inhibitors, with activity against EGFR, Her2, VEGFR2, and CDK2.[6] This multi-targeted approach can be particularly effective in overcoming the resistance mechanisms that often develop in response to single-target therapies.

Anticancer Activity: From In Vitro Screening to Potential Therapeutics

The kinase inhibitory activity of chloropyrimidinyl pyrrolidinol compounds translates into potent anticancer effects across various cancer cell lines.

In Vitro Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of these compounds in vitro. For example, novel 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have shown significant anticancer activity against human A549 pulmonary epithelial cells.[7] Similarly, pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent (a halogen bioisostere of chlorine) exhibited superior antitumor activity on the colon cancer HT-29 cell line.[1]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine-imine | HT-29 (Colon) | 4.01 - 4.55 | [1] |

| 5-Oxopyrrolidine Derivatives | A549 (Lung) | Varies | [7] |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | [8] |

| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 0.99 | [8] |

Table 1: Examples of in vitro anticancer activity of related compound classes.

Induction of Apoptosis

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Mechanistic studies on halogenated pyrrolo[2,3-d]pyrimidine derivatives have shown that they can induce cell cycle arrest and apoptosis, accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of chloropyrimidinyl pyrrolidinol compounds is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[2]

-

Substitution on the Pyrimidine Ring: The position and nature of substituents on the pyrimidine ring are critical. The chlorine atom at the 5-position is often a key feature, and modifications at other positions can fine-tune the inhibitory profile.[3] For instance, in a series of pyrimidine-4-carboxamides, the exchange of a morpholine substituent for an (S)-3-hydroxypyrrolidine significantly increased activity.[9]

-

Stereochemistry of the Pyrrolidinol Ring: The stereochemistry of the hydroxyl group and other substituents on the pyrrolidinol ring can have a profound impact on biological activity. The specific spatial arrangement of these groups determines how well the molecule fits into the binding pocket of its target protein.

-

Linker between the Two Moieties: The nature and length of the linker connecting the chloropyrimidine and pyrrolidinol rings can influence the overall conformation of the molecule and its ability to interact with the target.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The development of novel chloropyrimidinyl pyrrolidinol compounds relies on robust synthetic methodologies and a suite of biological assays to characterize their activity.

General Synthetic Scheme

A common synthetic route to this class of compounds involves the nucleophilic aromatic substitution of a dichloropyrimidine with a suitable pyrrolidinol derivative.

Caption: Generalized synthetic workflow for chloropyrimidinyl pyrrolidinol compounds.

Step-by-Step Protocol for Nucleophilic Aromatic Substitution:

-

Reactant Preparation: Dissolve the substituted pyrrolidinol (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution to deprotonate the pyrrolidine nitrogen or hydroxyl group.

-

Addition of Chloropyrimidine: Add the dichloropyrimidine derivative (1.0-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Future Perspectives and Conclusion

Chloropyrimidinyl pyrrolidinol compounds represent a fertile ground for the discovery of novel therapeutic agents. Their modular nature allows for extensive synthetic exploration to optimize their biological activity and drug-like properties. Future research in this area will likely focus on:

-

Enhancing Selectivity: Designing compounds with high selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic window.

-

Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant mutations that confer resistance to existing therapies.

-

Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where kinase signaling is dysregulated, such as inflammatory and neurodegenerative disorders.

References

-

Le, P. T., Cheng, H., Ninkovic, S., Plewe, M., Huang, X., Wang, H., Bagrodia, S., Sun, S., Knighton, D. R., LaFleur Rogers, C. M., Pannifer, A., Greasley, S., Dalvie, D., & Zhang, E. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103. [Link]

-

Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]

-

Šačkus, A., Stankevičiūtė, M., Petraitienė, D., & Juknevičiūtė, G. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 17. [Link]

-

Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry, 54, 747–754. [Link]

-

van der Wel, T., Mock, E. D., Janssen, A. P. A., Baggelaar, M. P., van den Berg, R. J., & van der Stelt, M. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15951–15973. [Link]

-

Wright, E. W., Nelson, R. A., Jr, Karpova, Y., Kulik, G., & Welker, M. E. (2020). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 25(18), 4248. [Link]

-

Grice, K. M., Kent, C. N., & Snapper, M. L. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 100, 129598. [Link]

-

Bozorov, K., Aisa, H. A., & Zhao, J. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Derivatives. Molecules, 30(14), 2917. [Link]

- Di, M., & Danan, D. (2017). Synthesis and biological activity of novel pyrido[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 138, 939–947.

-

El-Gazzar, A. R. B. A., El-Enany, M. M., & El-Sayed, M. A. A. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11046–11062. [Link]

-

Le, P. T., Cheng, H., Ninkovic, S., Plewe, M., Huang, X., Wang, H., Bagrodia, S., Sun, S., Knighton, D. R., LaFleur Rogers, C. M., Pannifer, A., Greasley, S., Dalvie, D., & Zhang, E. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103. [Link]

-

Ofori, E., Obu, D., & Adegle, R. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1632. [Link]

-

Wang, H., Li, Y., Wang, Y., Zhang, Y., Wang, J., & Zhang, Y. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Pharmaceuticals, 15(8), 949. [Link]

-

Wright, E. W., Nelson, R. A., Jr, Karpova, Y., Kulik, G., & Welker, M. E. (2020). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 25(18), 4248. [Link]

-

Vimala, T., & Ganga, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 513–526. [Link]

-

Bozorov, K., Aisa, H. A., & Zhao, J. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 2917. [Link]

-

Šačkus, A., Stankevičiūtė, M., Petraitienė, D., & Juknevičiūtė, G. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5006. [Link]

-

Kumar, R., & Kumar, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 209–223. [Link]

-

Ismail, M. I., Mohamady, S., Samir, N., & Abouzid, K. (2020). Design, Synthesis, and Biological Evaluation of Novel 7 H -[3][4][6]Triazolo[3,4- b ][3][4][7]thiadiazine Inhibitors as Antitumor Agents. ACS Omega, 5(34), 21727–21740. [Link]

-

Singh, A., & Singh, A. K. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. ACS Omega, 7(40), 35839–35853. [Link]

Sources

- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol: A Key Intermediate in Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-1-(6-chloro-pyrimidin-4-yl)-pyrrolidin-3-ol, a chiral molecule of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical properties, including its molecular formula and weight, and explore its critical role as a key building block in the synthesis of potent antiviral agents. This guide will further present a detailed synthetic protocol for its preparation, supported by analytical characterization data, and illustrate its application in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors.

Introduction: The Significance of Chiral Pyrrolidinols in Medicinal Chemistry

The pyrrolidinol scaffold is a privileged structural motif frequently incorporated into a wide array of biologically active molecules. The inherent chirality of substituted pyrrolidinols allows for specific molecular interactions with biological targets, making them invaluable components in the design of potent and selective therapeutics. The specific stereoisomer, this compound, has emerged as a crucial intermediate, particularly in the development of direct-acting antivirals (DAAs) targeting the Hepatitis C virus. Its strategic importance lies in its ability to be incorporated into complex molecules that inhibit viral replication.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and drug discovery.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN₃O | [1] |

| Molecular Weight | 199.637 g/mol | [1] |

| CAS Number (S)-enantiomer | 1264038-81-4 | Not explicitly found, inferred from related compounds |

| CAS Number (R)-enantiomer | 1264038-82-5 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

Synthesis of this compound: A Detailed Experimental Protocol

The stereoselective synthesis of this compound is paramount to ensure the desired biological activity of the final drug substance. The following protocol outlines a common synthetic route starting from commercially available (S)-3-hydroxypyrrolidine.

Causality Behind Experimental Choices

The choice of (S)-3-hydroxypyrrolidine as the starting material is driven by the need to establish the correct stereochemistry at the C3 position of the pyrrolidine ring early in the synthesis. The nucleophilic substitution reaction with 4,6-dichloropyrimidine is a robust method for introducing the chloropyrimidine moiety. The use of a suitable base is critical to deprotonate the pyrrolidine nitrogen, thereby activating it as a nucleophile. The choice of solvent and reaction temperature is optimized to ensure good reaction kinetics while minimizing side reactions.

Step-by-Step Methodology

Reaction: Nucleophilic substitution of 4,6-dichloropyrimidine with (S)-3-hydroxypyrrolidine.

Reagents and Materials:

-

(S)-3-Hydroxypyrrolidine

-

4,6-Dichloropyrimidine

-

Diisopropylethylamine (DIPEA) or a similar non-nucleophilic base

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in DMF at room temperature, add diisopropylethylamine (1.5 eq).

-

Stir the mixture for 15-20 minutes to ensure complete deprotonation of the pyrrolidine nitrogen.

-

Add a solution of 4,6-dichloropyrimidine (1.1 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Self-Validating System for Protocol Trustworthiness

The progress of the reaction should be meticulously monitored by TLC to confirm the consumption of the starting materials and the formation of the product. The final product's identity and purity should be rigorously confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight.

Analytical Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

Pyrimidine protons: Two distinct signals in the aromatic region, likely a doublet and a singlet, corresponding to the protons on the pyrimidine ring.

-

Pyrrolidine ring protons: A series of multiplets in the aliphatic region corresponding to the CH₂ and CH protons of the pyrrolidinol ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet around 4.5 ppm.

-

Hydroxyl proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

Pyrimidine carbons: Signals in the downfield region (typically > 150 ppm) corresponding to the carbons of the chloropyrimidine ring. The carbon attached to the chlorine atom will be significantly deshielded.

-

Pyrrolidine carbons: Signals in the aliphatic region. The carbon attached to the hydroxyl group (C-OH) is expected around 60-70 ppm, and the carbons attached to the nitrogen will be in the 40-60 ppm range.

Application in Drug Synthesis: A Key Building Block for HCV NS5A Inhibitors

This compound is a vital precursor in the synthesis of several potent inhibitors of the Hepatitis C virus non-structural protein 5A (NS5A). The NS5A protein is essential for viral RNA replication and assembly, making it an attractive target for antiviral therapy.

Role in the Synthesis of Daclatasvir and Related Analogs

One of the most prominent applications of this intermediate is in the synthesis of Daclatasvir, a highly effective NS5A inhibitor.[2] The synthesis of Daclatasvir involves the coupling of two complex fragments, one of which is derived from this compound. The pyrimidine moiety of the intermediate serves as a key recognition element for the target protein, while the chiral pyrrolidinol core provides the correct spatial orientation for optimal binding.

Synthetic Pathway Visualization

The following diagram illustrates the general workflow for the synthesis of a key fragment for an NS5A inhibitor utilizing this compound.

Caption: Synthetic workflow for NS5A inhibitors.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. Its well-defined structure and functionality make it an indispensable intermediate for the synthesis of complex antiviral molecules. This guide has provided a detailed overview of its properties, a robust synthetic protocol, and its critical role in the development of life-saving therapies for Hepatitis C. As research into novel antiviral agents continues, the demand for such high-value, stereochemically pure intermediates is expected to grow, further solidifying the importance of this compound in the pharmaceutical landscape.

References

- U.S. Patent 7,652,152 B2, "Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol - MySkinRecipes. [Link]

-

Synthesis of Novel Daclatasvir amino acid analogues for NS5A hepatitis-c virus inhibitor - IOSR Journal. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. [Link]

Sources

Spectroscopic data for (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry. It serves as a key building block in the synthesis of various pharmacologically active molecules. Given its role as a critical intermediate, rigorous structural confirmation and purity assessment are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's identity and integrity.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As detailed experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established principles of spectroscopy and data from analogous structures. It is designed to serve as a practical reference for researchers in process development, quality control, and synthetic chemistry, offering a detailed framework for the structural elucidation of this important molecule.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for interpreting spectroscopic data. The structure of this compound, with a systematic numbering scheme for NMR assignments, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure verification.

Causality Behind Experimental Choices

The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak. However, if the compound has limited solubility or if proton exchange with the hydroxyl group needs to be minimized, aprotic polar solvents like deuterated dimethyl sulfoxide (DMSO-d₆) are preferable. Tetramethylsilane (TMS) is used as the internal standard because its signal appears at 0 ppm, a region typically free of signals from organic molecules, and it is chemically inert.[1] A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve complex splitting patterns.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.35 | s | 1H | H2 (pyrimidine) |

| ~6.80 | s | 1H | H5 (pyrimidine) |

| ~5.10 | d | 1H | 3'-OH |

| ~4.45 | m | 1H | H3' |

| ~3.80 - 3.60 | m | 2H | H5'a, H2'a |

| ~3.55 - 3.40 | m | 2H | H5'b, H2'b |

| ~2.20 - 2.05 | m | 1H | H4'a |

| ~1.95 - 1.80 | m | 1H | H4'b |

Interpretation:

-

Pyrimidine Protons: The two protons on the pyrimidine ring (H2 and H5) are expected to appear as singlets in the aromatic region (δ > 6.5 ppm). H2 is adjacent to two electronegative nitrogen atoms, shifting it significantly downfield (~8.35 ppm). H5 is adjacent to the carbon bearing the pyrrolidine ring and will be further upfield (~6.80 ppm).

-

Pyrrolidinol Protons: The proton on the carbon bearing the hydroxyl group (H3') is expected to be a multiplet around δ 4.45 ppm due to coupling with the adjacent methylene protons (H2' and H4'). The hydroxyl proton itself will appear as a doublet (in DMSO-d₆) around δ 5.10 ppm, coupling to H3'.

-

The methylene protons adjacent to the nitrogen (H2' and H5') are diastereotopic and will appear as complex multiplets in the δ 3.40-3.80 ppm range. Their downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the pyrimidine ring.

-

The remaining methylene protons (H4'a and H4'b) are also diastereotopic and will appear as multiplets further upfield (δ 1.80-2.20 ppm).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their chemical environment.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~161.5 | C4 (pyrimidine) |

| ~159.0 | C6 (pyrimidine) |

| ~157.5 | C2 (pyrimidine) |

| ~101.0 | C5 (pyrimidine) |

| ~68.5 | C3' (pyrrolidinol) |

| ~52.0 | C2' (pyrrolidinol) |

| ~45.0 | C5' (pyrrolidinol) |

| ~33.0 | C4' (pyrrolidinol) |

Interpretation:

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are significantly deshielded. C4 and C6, being directly attached to nitrogen and/or chlorine, will be the most downfield. C2, situated between two nitrogens, will also be far downfield.[2] C5 is expected to be the most upfield of the pyrimidine carbons.

-

Pyrrolidinol Carbons: The carbon attached to the hydroxyl group (C3') will resonate around δ 68.5 ppm. The carbons adjacent to the nitrogen (C2' and C5') will appear in the δ 45-55 ppm range. The remaining carbon (C4') will be the most shielded, appearing around δ 33.0 ppm.[3]

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard instrument setup procedures including locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to optimize homogeneity.[4]

-

¹H Acquisition: Acquire the proton NMR spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C Acquisition: Acquire the proton-decoupled carbon NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[4]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectrum to the residual solvent peak or internal TMS standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns offer valuable clues about the molecular structure.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, non-volatile compounds, minimizing premature fragmentation.[5] Positive ion mode is chosen because the nitrogen atoms in the pyrrolidine and pyrimidine rings are basic and can be readily protonated to form a [M+H]⁺ ion. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for determining the accurate mass and, subsequently, the molecular formula.

Predicted Mass Spectrum Data

Table 3: Predicted High-Resolution MS Data (ESI+)

| m/z (calculated) | Ion Formula | Assignment |

|---|---|---|

| 200.0594 | [C₈H₁₁³⁵ClN₃O]⁺ | [M+H]⁺ |

| 202.0564 | [C₈H₁₁³⁷ClN₃O]⁺ | [M+H]⁺ Isotope Peak |

| 129.0277 | [C₅H₆³⁵ClN₂]⁺ | Fragment after loss of pyrrolidinol |

Interpretation:

-

Molecular Ion: The base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 200.0594.

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic peak [M+H+2]⁺ will be observed at m/z 202.0564 with an intensity approximately one-third of the [M+H]⁺ peak, confirming the presence of one chlorine atom.

-

Fragmentation: A common fragmentation pathway for N-substituted pyrrolidines involves the cleavage of the C-N bond connecting the two rings.[6] This would result in the loss of a neutral pyrrolidinol moiety (mass = 71.05 Da), leading to a fragment ion corresponding to the protonated chloropyrimidine at m/z 129.0277.

Experimental Protocol: Mass Spectrometry

Caption: Standard workflow for ESI-MS data acquisition.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. To aid in protonation, 0.1% formic acid is typically added to the solvent.[7]

-

Infusion: The sample solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions ([M+H]⁺) are formed.

-

Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires little to no sample preparation for solid powders.[8] It works by pressing the sample against a high-refractive-index crystal (often diamond). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for the measurement of its IR absorption.[9]

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrimidine) |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (Pyrrolidine) |

| 1600 - 1550 | Medium-Strong | C=N, C=C Stretch | Pyrimidine Ring |

| 1260 - 1050 | Strong | C-O Stretch | Secondary Alcohol |

| ~1250 | Strong | C-N Stretch | Aryl-Alkyl Amine |

| 800 - 600 | Medium-Strong | C-Cl Stretch | Chloroalkene |

Interpretation:

-

O-H Stretch: A prominent, broad absorption band between 3500-3200 cm⁻¹ is the most characteristic feature of the hydroxyl group, broadened due to hydrogen bonding.[10]

-

C-H Stretches: Aromatic C-H stretches from the pyrimidine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring will be just below 3000 cm⁻¹.

-

Fingerprint Region: The region below 1600 cm⁻¹ is complex but contains key information. Strong bands for the pyrimidine ring stretches (C=N, C=C) are expected around 1600-1550 cm⁻¹. A strong C-O stretch for the secondary alcohol should appear between 1260-1050 cm⁻¹.[11] The C-N stretch and the C-Cl stretch will also be present in this region.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, water vapor) from the final sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for identifying conjugated systems and chromophores.

Causality Behind Experimental Choices

The chloropyrimidine ring system is the primary chromophore in this molecule, responsible for its UV absorption. A polar protic solvent like ethanol or methanol is a good choice for analysis as it can solvate the molecule well without interfering with the absorption in the relevant UV range (200-400 nm). Quartz cuvettes are required as glass absorbs UV light below ~340 nm.[12]

Predicted UV-Vis Data

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

| λmax (nm) | Transition Type | Chromophore |

|---|

| ~260 - 275 | π → π* | Chloropyrimidine Ring |

Interpretation:

-

Substituted pyrimidines typically exhibit strong π → π* transitions in the UV region. For a chloropyrimidine derivative, an absorption maximum (λmax) is expected in the range of 260-275 nm.[13] The exact position and intensity can be influenced by the solvent and the substitution pattern on the ring. The pyrrolidinol substituent, being an auxochrome, may cause a slight bathochromic (to longer wavelength) or hyperchromic (increase in absorption) effect compared to an unsubstituted chloropyrimidine.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 1.0 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "auto-zero" to subtract the solvent's absorbance.[14]

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Acquisition: Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework and connectivity. High-resolution mass spectrometry validates the molecular weight and elemental formula, with its isotopic pattern confirming the presence of chlorine. IR spectroscopy identifies the key functional groups, notably the hydroxyl and chloropyrimidine moieties. Finally, UV-Vis spectroscopy characterizes the electronic properties of the pyrimidine chromophore. Together, these methods provide a robust and self-validating analytical package for the comprehensive characterization of this vital pharmaceutical intermediate.

References

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Available at: [Link]

-

Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. Available at: [Link]

-

Journal of Chemical Physics. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Available at: [Link]

-

Journal of the American Society for Mass Spectrometry. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

Chemistry LibreTexts. (2020). Spectroscopy of Alcohols. Available at: [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available at: [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]

-

Agilent Technologies. The Basics of UV-Vis Spectrophotometry. Available at: [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry. Available at: [Link]

-

ResearchGate. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. Available at: [Link]

-

Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Available at: [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Available at: [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry. Available at: [Link]

-

Chemistry. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Available at: [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Available at: [Link]

-

University of Calgary. IR: alcohols. Available at: [Link]

-

Université de Genève. Attenuated total reflection infrared (ATR-IR) spectroscopy. Available at: [Link]

-

Science Department. Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Available at: [Link]

-

Huskie Commons. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. Available at: [Link]

-

ResearchGate. (2021). High-resolution VUV photoabsorption cross section of 2-chloropyrimidine.... Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Bruker. Attenuated Total Reflectance (ATR). Available at: [Link]

-

Nature Protocols. (2015). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

JoVE. (2015). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Available at: [Link]

-

Michigan State University Chemistry. NMR Spectroscopy. Available at: [Link]

-

Springer. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available at: [Link]

-

Nature Methods. (2020). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. Available at: [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

YouTube. (2018). spectroscopy infrared alcohols and amines. Available at: [Link]

-

SlideShare. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

JoVE. (2024). Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview. Available at: [Link]

-

ACS Omega. (2024). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Available at: [Link]

-

ResearchGate. (2016). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]

-

MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. mt.com [mt.com]

- 9. Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview [jove.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. agilent.com [agilent.com]

- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. engineering.purdue.edu [engineering.purdue.edu]

Pharmacological Potential of Substituted Pyrrolidin-3-ol Derivatives: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide

Executive Summary

The pyrrolidine ring is a cornerstone of medicinal chemistry, distinguished by its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-hybridized structure provides an ideal framework for exploring three-dimensional chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1] This guide focuses specifically on the pyrrolidin-3-ol scaffold, a substructure that introduces a crucial hydroxyl group. This functional group not only imparts chirality but also serves as a key hydrogen bond donor and acceptor, significantly influencing molecular recognition and pharmacological activity. We will explore the diverse therapeutic potential of these derivatives, delve into their structure-activity relationships, provide validated experimental protocols for their synthesis and evaluation, and offer insights into future drug development applications.

The Pyrrolidin-3-ol Scaffold: A Structurally Advantaged Motif

The five-membered saturated pyrrolidine ring is a "privileged" scaffold in drug design.[1][3] Unlike flat, aromatic systems, its puckered conformation allows substituents to be projected in precise spatial vectors, enhancing target binding specificity. The introduction of a hydroxyl group at the C3 position adds several layers of complexity and utility:

-

Stereochemistry: The C3 carbon becomes a chiral center, allowing for the synthesis of stereoisomers that can exhibit profoundly different biological profiles due to the enantioselective nature of protein targets.[1]

-

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling strong, directional interactions with amino acid residues in enzyme active sites or receptor binding pockets.

-

Polarity and Solubility: The -OH group increases the polarity of the molecule, which can be modulated to optimize crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties like aqueous solubility and cell permeability.

-

Synthetic Handle: The hydroxyl group serves as a versatile synthetic handle for further functionalization, allowing for the creation of extensive derivative libraries via etherification, esterification, or oxidation.

Caption: Key structural features of the pyrrolidin-3-ol scaffold.

Diverse Pharmacological Landscape

Substituted pyrrolidin-3-ol derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of human diseases.[4][5]

Antiviral Activity

A significant number of antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV), incorporate a hydroxyproline (a form of pyrrolidin-3-ol) moiety.[2] These compounds often function as inhibitors of the HCV NS3 serine protease, an enzyme essential for viral replication.[2]

-

Asunaprevir and Paritaprevir: In the synthesis of these potent HCV inhibitors, a 4-hydroxyproline or 3-hydroxy-L-proline derivative is coupled with a heterocyclic system (e.g., isoquinoline or phenanthridine) via a Williamson ether synthesis, highlighting the synthetic utility of the hydroxyl group.[2] The pyrrolidine ring correctly orients the larger pharmacophoric groups for optimal binding within the enzyme's active site.

Anticancer Activity

The pyrrolidine scaffold is found in numerous anticancer agents.[1][6] Derivatives of pyrrolidin-3-ol have shown promise by targeting various mechanisms.

-

Enzyme Inhibition: Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as potent inhibitors of enzymes like α-glycosidase, which is implicated in cancer metabolism.[1]

-

PARP Inhibition: Certain N-substituted pyrrolidine derivatives have demonstrated potent inhibition of Poly (ADP-ribose) polymerase (PARP-1 and PARP-2), enzymes critical for DNA repair in cancer cells, with IC₅₀ values in the nanomolar range.[1]

-

Antiproliferative Effects: Pyrrolidine-substituted carbazole derivatives have shown direct antiproliferative effects against cancer cell lines like HT-29 (colon cancer).[4]

Neuroprotective and CNS Effects

The ability to cross the blood-brain barrier and modulate CNS targets makes this scaffold valuable for neurological disorders.

-

Anticonvulsant Properties: Pyrrolidine-2,5-dione derivatives, which can be synthesized from pyrrolidin-3-ol precursors, have shown significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[1] The substitution pattern on the pyrrolidine ring strongly influences the activity profile.[1]

-

Alzheimer's Disease: Substituted pyrrolidin-3-ol derivatives have been designed and evaluated as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β plaques in Alzheimer's disease.[1]

Antidiabetic Activity

A primary strategy in managing type 2 diabetes is to control post-meal hyperglycemia by inhibiting carbohydrate-digesting enzymes.[7] Pyrrolidin-3-ol derivatives have emerged as effective inhibitors of α-amylase and α-glucosidase.[7] These compounds delay carbohydrate digestion, thereby reducing the rate of glucose absorption.[7]

Antibacterial Activity

With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Pyrrolidine derivatives have been identified as inhibitors of essential bacterial enzymes. For example, pyrrolidine-2,3-dione derivatives act as non-β-lactam inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[8]

Structure-Activity Relationship (SAR) and Drug Design

The pharmacological activity of pyrrolidin-3-ol derivatives is highly dependent on the nature, position, and stereochemistry of their substituents. Understanding these relationships is fundamental to rational drug design.

-

N1-Substituent: The group attached to the pyrrolidine nitrogen is critical for defining the target class. Large, aromatic groups are common in antiviral and anticancer agents, while smaller alkyl groups can be optimal for CNS targets.

-

C3-Stereochemistry: The spatial orientation of the hydroxyl group (R vs. S) can dramatically impact binding affinity. For instance, the 3-R-methylpyrrolidine scaffold was found to promote pure estrogen receptor alpha (ERα) antagonism, a desirable profile for treating breast cancer.[1]

-

C4-Substituents: Substitution at the C4 position can fine-tune potency and selectivity. In BACE1 inhibitors, meta-substituted aromatic groups at this position showed improved biological activity.[1]

-

C3-OH Functionalization: As seen in HCV inhibitors, converting the hydroxyl group to an ether linkage can be a key step in building out the pharmacophore to engage with specific sub-pockets of a target protein.[2]

| Derivative Class | Target | Key SAR Observation | Potency (Example) | Reference |

| N-Benzylpyrrolidine | BACE1 | meta-substituted aryl groups at C4 improve activity. | Kᵢ = 0.001 µM | [1] |

| Phenyl Ketone Pyrrolidines | PARP-1 | A 3-carbon alkyl chain linker is optimal for activity. | IC₅₀ ≤ 10 nM | [1] |

| Pyrrolidine-2,5-diones | Sodium Channels | 3-benzhydryl and 3-isopropyl groups favor anticonvulsant activity. | ED₅₀ = 59.7 mg/kg (scPTZ) | [1] |

| Anisidine Pyrrolidines | α-Glucosidase | A para-methoxy group on the phenyl ring is most active. | IC₅₀ = 18.04 µg/mL | [7] |

Synthetic and Biological Evaluation Workflows